

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Spectral Data of 2,5-Dimethylbenzonitrile

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## Compound of Interest

Compound Name: 2,5-Dimethylbenzonitrile

Cat. No.: B077730

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This technical guide provides a comprehensive overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **2,5-Dimethylbenzonitrile**. This document includes a detailed presentation of the chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectrum correlation.

## Core Data Presentation: $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **2,5-Dimethylbenzonitrile** ( $\text{C}_9\text{H}_9\text{N}$ ) displays a distinct set of signals corresponding to the nine unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, including the effects of the nitrile group and the two methyl substituents on the aromatic ring.

The spectral data, sourced from publicly available databases, is summarized in the table below. The assignments are based on established principles of  $^{13}\text{C}$  NMR spectroscopy and predictive models.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm	Assignment
C1	112.4	Aromatic C-CN
C2	141.2	Aromatic C-CH <sub>3</sub>
C3	133.0	Aromatic C-H
C4	130.5	Aromatic C-H
C5	135.2	Aromatic C-CH <sub>3</sub>
C6	132.1	Aromatic C-H
CN	118.5	Nitrile
2-CH <sub>3</sub>	20.8	Methyl
5-CH <sub>3</sub>	20.3	Methyl

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can exhibit slight variations depending on the solvent and experimental conditions.

## Experimental Protocols

The following section details a standard methodology for the acquisition of a high-quality <sup>13</sup>C NMR spectrum for an organic compound such as **2,5-Dimethylbenzonitrile**.

### Sample Preparation

- Compound: Weigh approximately 20-50 mg of high-purity **2,5-Dimethylbenzonitrile**.
- Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar organic molecules.
- Procedure:
  - Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

- Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
- Cap the NMR tube securely.

## NMR Instrument Setup and Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.
- Typical Acquisition Parameters:
  - Nucleus:  $^{13}\text{C}$
  - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  - Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.
  - Acquisition Time (AQ): Typically 1-2 seconds.
  - Relaxation Delay (D1): A delay of 2-5 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest  $T_1$  relaxation time) is necessary.
  - Number of Scans (NS): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
  - Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

## Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

- **Phasing:** The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- **Baseline Correction:** A baseline correction is applied to produce a flat spectral baseline.
- **Referencing:** The chemical shift axis is calibrated. If using CDCl<sub>3</sub>, the solvent peak at 77.16 ppm can be used as a reference. Alternatively, an internal standard such as TMS (0 ppm) can be used.
- **Peak Picking:** The chemical shift of each peak is determined and recorded.

## Mandatory Visualization

The following diagram illustrates the correlation between the chemical structure of **2,5-Dimethylbenzonitrile** and its corresponding <sup>13</sup>C NMR chemical shifts.

Caption: Structure of **2,5-Dimethylbenzonitrile** with <sup>13</sup>C NMR assignments.

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